N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide
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Overview
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a phenyl group, and a chlorophenoxyacetamide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The resulting benzoxazole intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride.
Next, the chlorinated benzoxazole is coupled with 4-aminophenyl acetic acid under basic conditions to form the desired amide linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Properties
Molecular Formula |
C21H14Cl2N2O3 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H14Cl2N2O3/c22-14-7-10-19-17(11-14)25-21(28-19)13-5-8-15(9-6-13)24-20(26)12-27-18-4-2-1-3-16(18)23/h1-11H,12H2,(H,24,26) |
InChI Key |
ICCRQBSOWSXYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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